molecular formula C15H22N4O2 B11132693 N-[3-(cycloheptylamino)-3-oxopropyl]-2-pyrazinecarboxamide

N-[3-(cycloheptylamino)-3-oxopropyl]-2-pyrazinecarboxamide

Cat. No.: B11132693
M. Wt: 290.36 g/mol
InChI Key: QWEFTQYWJZUMOU-UHFFFAOYSA-N
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Description

N-[3-(cycloheptylamino)-3-oxopropyl]-2-pyrazinecarboxamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a cycloheptylamino group, a pyrazine ring, and a carboxamide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(cycloheptylamino)-3-oxopropyl]-2-pyrazinecarboxamide typically involves the following steps:

    Formation of the pyrazine ring: The pyrazine ring can be synthesized through the condensation of appropriate diamines with diketones under acidic or basic conditions.

    Introduction of the cycloheptylamino group: The cycloheptylamino group can be introduced via nucleophilic substitution reactions, where a cycloheptylamine reacts with a suitable leaving group on the pyrazine ring.

    Formation of the carboxamide group: The carboxamide group can be formed through the reaction of the pyrazine derivative with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(cycloheptylamino)-3-oxopropyl]-2-pyrazinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyrazine ring or the cycloheptylamino group are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazine derivatives, while reduction may produce reduced amine derivatives.

Scientific Research Applications

N-[3-(cycloheptylamino)-3-oxopropyl]-2-pyrazinecarboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[3-(cycloheptylamino)-3-oxopropyl]-2-pyrazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-aminopropyl)cyclohexylamine
  • N-(3-aminopropyl)cycloheptylamine
  • N-(3-aminopropyl)cyclooctylamine

Uniqueness

N-[3-(cycloheptylamino)-3-oxopropyl]-2-pyrazinecarboxamide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C15H22N4O2

Molecular Weight

290.36 g/mol

IUPAC Name

N-[3-(cycloheptylamino)-3-oxopropyl]pyrazine-2-carboxamide

InChI

InChI=1S/C15H22N4O2/c20-14(19-12-5-3-1-2-4-6-12)7-8-18-15(21)13-11-16-9-10-17-13/h9-12H,1-8H2,(H,18,21)(H,19,20)

InChI Key

QWEFTQYWJZUMOU-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)NC(=O)CCNC(=O)C2=NC=CN=C2

Origin of Product

United States

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